![molecular formula C13H14BrN3O B6460401 1-(6-bromoquinazolin-4-yl)piperidin-4-ol CAS No. 2549013-88-7](/img/structure/B6460401.png)
1-(6-bromoquinazolin-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(6-bromoquinazolin-4-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 32084-59-6 . It has a molecular weight of 225.04 . The IUPAC name for this compound is 6-bromoquinazolin-4 (1H)-one .
Molecular Structure Analysis
The InChI code for “1-(6-bromoquinazolin-4-yl)piperidin-4-ol” is 1S/C8H5BrN2O/c9-5-1-2-7-6 (3-5)8 (12)11-4-10-7/h1-4H, (H,10,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-(6-bromoquinazolin-4-yl)piperidin-4-ol” has a molecular weight of 225.04 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(6-bromoquinazolin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
1-(6-bromoquinazolin-4-yl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in its structure . This interaction results in the blockade of the CCR5 receptor, which can prevent HIV-1 infections .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry process . By blocking this receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .
Result of Action
The molecular and cellular effects of 1-(6-bromoquinazolin-4-yl)piperidin-4-ol’s action primarily involve the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound can inhibit the infection process of HIV-1, potentially slowing the progression of the disease .
properties
IUPAC Name |
1-(6-bromoquinazolin-4-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-9-1-2-12-11(7-9)13(16-8-15-12)17-5-3-10(18)4-6-17/h1-2,7-8,10,18H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUFVNVQQXZTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromoquinazolin-4-yl)piperidin-4-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.